

Spectroscopic comparison of 1-allyl vs. 1-methyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 1-Allyl-1H-indole-3-carbaldehyde

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A Spectroscopic Showdown: 1-allyl vs. 1-methyl-1H-indole-3-carbaldehyde

For researchers, scientists, and drug development professionals, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of two closely related indole derivatives: **1-allyl-1H-indole-3-carbaldehyde** and 1-methyl-1H-indole-3-carbaldehyde. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can elucidate the key structural differences imparted by the N-allyl versus the N-methyl substituent.

This comparison will delve into the characteristic spectral signatures of each molecule, offering a valuable reference for their identification and characterization in complex chemical environments. The subtle yet significant variations in their spectroscopic profiles highlight the influence of the N-substituent on the electronic environment of the indole core.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry for **1-allyl-1H-indole-3-carbaldehyde** and 1-methyl-1H-indole-3-carbaldehyde.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Assignment	1-allyl-1H-indole-3-carbaldehyde Chemical Shift (δ) ppm	1-methyl-1H-indole-3-carbaldehyde Chemical Shift (δ) ppm
CHO	10.02 (s, 1H)	10.01 (s, 1H)
H-2	7.74 (s, 1H)	7.69 (s, 1H)
H-4	8.32 (d, J = 6.3 Hz, 1H)	8.35 (d, J = 6.6 Hz, 1H)
H-5, H-6, H-7	7.32-7.39 (m, 3H)	7.33-7.50 (m, 3H)
N-CH ₂	4.80 (d, J = 5.6 Hz, 2H)	-
CH=CH ₂	5.99-6.07 (m, 1H)	-
CH=CH ₂	5.17-5.36 (m, 2H)	-
N-CH ₃	-	3.90 (s, 3H)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Assignment	1-allyl-1H-indole-3-carbaldehyde Chemical Shift (δ) ppm	1-methyl-1H-indole-3-carbaldehyde Chemical Shift (δ) ppm
C=O	184.58	184.43
C-2	138.28	137.90
C-3	119.07	118.09
C-3a	137.32	-
C-4	125.46	125.29
C-5	124.06	124.04
C-6	123.01	122.94
C-7	122.16	122.04
C-7a	-	-
C-8 (Indole Core)	110.28	109.87
N-CH ₂	49.54	-
CH=CH ₂	131.75	-
CH=CH ₂	118.42	-
N-CH ₃	-	33.69

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Mass Spectrometry (ESI-MS) [M+H] ⁺
1-allyl-1H-indole-3-carbaldehyde	C ₁₂ H ₁₁ NO	185.22 g/mol	186
1-methyl-1H-indole-3-carbaldehyde	C ₁₀ H ₉ NO	159.18 g/mol	160

Table 4: Infrared (IR) Spectroscopic Data

Functional Group	1-allyl-1H-indole-3-carbaldehyde (Predicted) Wavenumber (cm ⁻¹) **	1-methyl-1H-indole-3-carbaldehyde Wavenumber (cm ⁻¹) **
C=O (Aldehyde)	~1650-1680	~1660
C=C (Aromatic)	~1450-1600	~1470, 1530
C-H (Aromatic)	~3000-3100	~3000-3100
C-H (Aliphatic)	~2850-2960	~2850-2950
C=C (Allyl)	~1640	-

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker spectrometer operating at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C, respectively.[1]

- Sample Preparation: Approximately 5-10 mg of the analyte (**1-allyl-1H-indole-3-carbaldehyde** or **1-methyl-1H-indole-3-carbaldehyde**) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
- Data Acquisition: The spectra were recorded at room temperature. For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed.
- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency domain spectrum. The spectra were then phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** A background spectrum of the clean ATR crystal was recorded. Subsequently, the sample spectrum was acquired by pressing the sample firmly against the crystal. The spectra were typically recorded over a range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

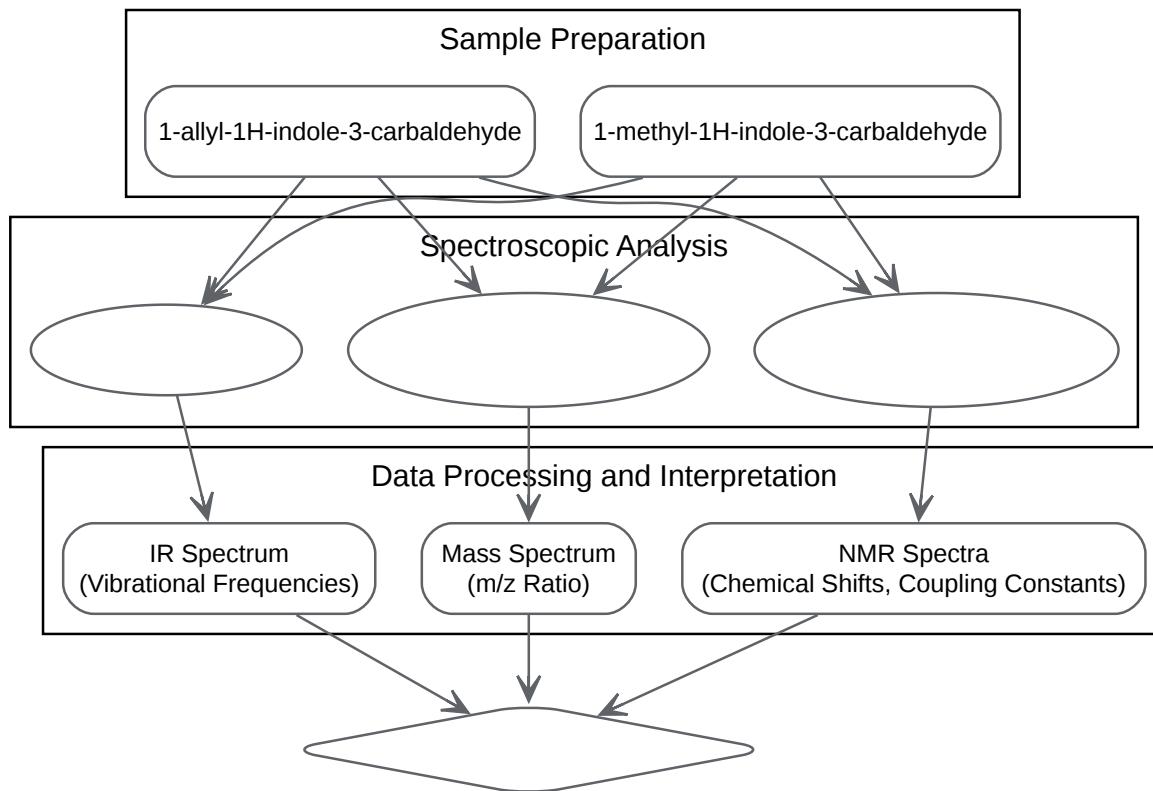
Mass Spectrometry (MS)

Mass spectra were acquired using an Electrospray Ionization (ESI) source coupled to a mass analyzer.

- **Sample Preparation:** A dilute solution of the analyte was prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 $\mu\text{g/mL}$.
- **Data Acquisition:** The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system. The analysis was performed in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- **Data Processing:** The resulting mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the parent ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the two indole derivatives.



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Caption: General workflow for the spectroscopic comparison of indole derivatives.

Conclusion

The spectroscopic data presented provides a clear and objective comparison between **1-allyl-1H-indole-3-carbaldehyde** and 1-methyl-1H-indole-3-carbaldehyde. The key differentiating features are observed in the NMR spectra, with the appearance of characteristic signals for the allyl group in the former and a singlet for the methyl group in the latter. The mass spectra confirm the respective molecular weights, and the IR spectra show the characteristic carbonyl stretch for the aldehyde functional group in both molecules. This guide serves as a valuable resource for the unambiguous identification and characterization of these important indole derivatives in a research and development setting.

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References

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